molecular formula C11H13ClINO B8158991 3-Chloro-N,N-diethyl-5-iodobenzamide

3-Chloro-N,N-diethyl-5-iodobenzamide

Cat. No.: B8158991
M. Wt: 337.58 g/mol
InChI Key: NBDSUDNEJNXNEL-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diethyl-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and iodo substituents on the benzene ring, along with a diethylamino group attached to the amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-diethyl-5-iodobenzamide typically involves the following steps:

    Nitration: The starting material, 3-chlorobenzamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Iodination: The amino group is converted to an iodo group through a Sandmeyer reaction, which involves the use of sodium nitrite and potassium iodide.

    Amidation: Finally, the compound is treated with diethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-diethyl-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides.

Scientific Research Applications

3-Chloro-N,N-diethyl-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-diethyl-5-iodobenzamide involves its interaction with specific molecular targets. The chloro and iodo substituents can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The diethylamino group can also play a role in the compound’s overall pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N,N-diethylbenzamide: Lacks the iodo substituent, which may affect its reactivity and binding properties.

    3-Iodo-N,N-diethylbenzamide: Lacks the chloro substituent, leading to different chemical and biological properties.

    N,N-Diethyl-5-iodobenzamide: Lacks the chloro substituent, which can influence its overall activity.

Uniqueness

3-Chloro-N,N-diethyl-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which can enhance its reactivity and binding affinity in various applications. The combination of these substituents with the diethylamino group makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

3-chloro-N,N-diethyl-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDSUDNEJNXNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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